Metal Complex Stability Order: BTMH Ligand Field Strength Versus Furan Analog BFMH
The copper(II) complexes of benzoic acid [(thiophen-2-yl)methylene]hydrazide (BTMH) and its furan analog BFMH exhibit a quantifiable difference in ligand field strength and complex stability. Based on d-d transition energies, the stability order for planar Cu(II) complexes was experimentally established as Cu(BFM)2 > Cu(FCB)2 > Cu(BTM)2 > Cu(TCB)2 [1]. This indicates that the thiophene-sulfur donor atom in BTMH results in a weaker ligand field and less stable complex compared to the furan-oxygen donor in BFMH, which directly impacts the design of metal-based therapeutics and catalysts [1].
| Evidence Dimension | Copper(II) complex stability (d-d band position, cm⁻¹) |
|---|---|
| Target Compound Data | Cu(BTM)₂: d-d band at ~17860–17240 cm⁻¹; stability ranked third of four |
| Comparator Or Baseline | Cu(BFM)₂ (furan analog): most stable; d-d band at the highest energy end |
| Quantified Difference | Stability order: Cu(BFM)₂ > Cu(BTM)₂, with Cu(BFM)₂ being the most stable in the series |
| Conditions | Electronic spectra recorded in DMF solution and as nujol mulls; room temperature magnetic moments 1.8–2.2 B.M. |
Why This Matters
This stability difference is critical for applications requiring controlled metal ion release, such as antimicrobial or anticancer metal complexes, where the thiophene analog's lower stability may offer tunable dissociation kinetics.
- [1] Rao, S., & Reddy, K. H. (1996). Synthesis and spectral studies of copper(II) and nickel(II) complexes of isomeric and heterocyclic benzoylhydrazones. Indian Journal of Chemistry, 35A, 681-686. View Source
